2-Methyl-1,3-dioxolane

Beschreibung

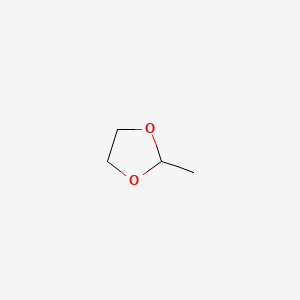

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-4-5-2-3-6-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWIZMNMTWYQRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060095 | |

| Record name | 2-Methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497-26-7 | |

| Record name | 2-Methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyldioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-1,3-DIOXOLANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1,3-DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94W0R6V90A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-1,3-dioxolane from Ethylene Glycol and Acetaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-1,3-dioxolane, a cyclic acetal (B89532) formed from the reaction of ethylene (B1197577) glycol and acetaldehyde (B116499). The formation of acetals is a fundamental reaction in organic chemistry, primarily employed for the protection of carbonyl groups in aldehydes and ketones.[1][2] This document details the underlying reaction mechanism, provides a robust experimental protocol, summarizes key quantitative data, and offers troubleshooting guidance to optimize reaction outcomes. The synthesis is an acid-catalyzed equilibrium reaction where the removal of water is critical to achieving high yields.[1][3][4] This guide is intended to be a practical resource for professionals in research and development who utilize this compound and its synthesis.

Core Principles and Reaction Mechanism

The synthesis of this compound is a classic example of cyclic acetal formation. The reaction is an equilibrium process that requires an acid catalyst to proceed at a practical rate.[1][4] The use of a diol like ethylene glycol is advantageous as it forms a thermodynamically stable five-membered ring structure.[1]

The overall reaction is as follows:

CH3CHO + HOCH2CH2OH ⇌ C4H8O2 + H2O

To drive the equilibrium toward the product, water must be removed from the reaction mixture as it forms, a principle based on Le Chatelier's principle.[1] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.[3][4]

The acid-catalyzed mechanism proceeds through several key steps:[3]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of acetaldehyde, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the protonated carbonyl carbon to form a hemiacetal intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl group of the intermediate.

-

Intramolecular Cyclization: The remaining hydroxyl group attacks the carbon, leading to the formation of the five-membered ring and the elimination of a water molecule.

-

Deprotonation: The protonated dioxolane is deprotonated, yielding the final this compound product and regenerating the acid catalyst.

Caption: Acid-catalyzed reaction mechanism for the formation of this compound.

Experimental Protocols

This section outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Equipment

-

Reagents: Ethylene glycol, acetaldehyde, p-toluenesulfonic acid (PTSA) or other acid catalyst, toluene (B28343) (or another suitable azeotroping solvent), saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Equipment: Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle with magnetic stirrer, separatory funnel, distillation apparatus (for fractional distillation), and rotary evaporator.

Synthesis Workflow

Caption: General experimental workflow for the synthesis and purification of this compound.

Step-by-Step Procedure

-

Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging the Flask: To the flask, add ethylene glycol (1.0 equivalent), toluene, and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).[3]

-

Reaction: Begin heating the mixture to reflux with vigorous stirring. Once refluxing, slowly add acetaldehyde (1.0-1.2 equivalents) to the reaction mixture.[3]

-

Monitoring: Continue to heat at reflux, collecting the water-toluene azeotrope in the Dean-Stark trap. The reaction is considered complete when water no longer collects in the trap.[4]

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[4]

-

Subsequently, wash with water and then with brine.[4]

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[3][4]

-

-

Purification:

Data Presentation

This section provides key quantitative data for this compound.

Physical and Spectroscopic Properties

| Property | Value | Source |

| Molecular Formula | C₄H₈O₂ | [5] |

| Molecular Weight | 88.11 g/mol | [5] |

| Boiling Point | 82-83 °C | |

| Density | 0.982 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.398 | |

| ¹H NMR (CDCl₃) | δ (ppm): 1.35 (d, 3H), 3.80-4.05 (m, 4H), 4.85 (q, 1H) | [6][7] |

| ¹³C NMR (CDCl₃) | δ (ppm): 21.1, 65.0, 102.8 | [6][8] |

| IR Spectroscopy (cm⁻¹) | Key peaks typically in the 2990-2880 (C-H stretch) and 1200-1000 (C-O stretch) regions. | [6] |

| Mass Spectrometry (EI) | Key fragments (m/z): 73, 43 | [6] |

Synthesis Parameters and Troubleshooting

| Parameter / Issue | Recommendation / Solution | Rationale |

| Catalyst | Use 0.01-0.05 mol% of a strong acid (e.g., PTSA, H₂SO₄). Solid acid catalysts (e.g., Amberlyst 15, zeolites) can also be used for easier workup.[3] | An acid catalyst is required to protonate the carbonyl and initiate the reaction.[3] Too much catalyst can promote side reactions.[3] |

| Water Removal | Use a Dean-Stark apparatus with an azeotroping solvent like toluene. Ensure the apparatus is functioning efficiently.[3][4] | The reaction is reversible. Removing the water byproduct drives the equilibrium towards the formation of the acetal product.[1][3] |

| Low Yield | Ensure complete water removal, check catalyst activity, and allow for sufficient reaction time. Monitor reaction completion by observing water collection.[3][4] | Incomplete reaction is a common cause of low yield. The reaction should be driven to completion by removing water.[4] |

| Side Reactions | Add acetaldehyde slowly to the refluxing mixture. Avoid excessive amounts of acid catalyst. Neutralize the acid promptly during workup.[3] | Acetaldehyde can polymerize in the presence of acid.[3] The product can hydrolyze back to starting materials under acidic aqueous conditions.[3] |

| Purification | Neutralize the reaction mixture before distillation. Use fractional distillation to separate the product from impurities with close boiling points.[3][4] | Neutralization prevents acid-catalyzed hydrolysis during workup. Fractional distillation is necessary for high purity due to potential impurities.[3] |

Conclusion

The synthesis of this compound from ethylene glycol and acetaldehyde is a robust and well-established procedure that serves as an excellent example of cyclic acetal formation. Success in this synthesis hinges on the effective application of an acid catalyst and the diligent removal of water to drive the reaction equilibrium to favor the product. By following the detailed protocol and considering the troubleshooting guidance provided, researchers can reliably produce high-purity this compound for its various applications in organic synthesis and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Dioxolane - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C4H8O2 | CID 10342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound(497-26-7) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Acid-Catalyzed Formation of 2-Methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid-catalyzed formation of 2-methyl-1,3-dioxolane from acetaldehyde (B116499) and ethylene (B1197577) glycol is a cornerstone of organic synthesis, primarily utilized for the protection of the aldehyde functional group. This guide provides a comprehensive overview of the reaction mechanism, thermodynamic underpinnings, and detailed experimental protocols. Quantitative data on reaction yields and thermodynamics are presented in structured tables for clear comparison. Furthermore, a detailed mechanistic pathway is visualized using Graphviz to facilitate a deeper understanding of the process. This document is intended to serve as a technical resource for researchers and professionals in drug development and related scientific fields.

Core Principles: Mechanism and Thermodynamics

The formation of this compound is a reversible acetalization reaction.[1] The core principle involves the nucleophilic addition of ethylene glycol to acetaldehyde in the presence of an acid catalyst. The reaction proceeds through a hemiacetal intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final product.[2]

The overall reaction is an equilibrium process:

CH₃CHO + HOCH₂CH₂OH ⇌ C₄H₈O₂ + H₂O

To drive the equilibrium towards the formation of this compound, the removal of water is crucial. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.[1]

The Catalytic Cycle: A Step-by-Step Mechanistic Breakdown

The acid catalyst, typically a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), or a Lewis acid, plays a critical role in activating the carbonyl group of acetaldehyde, making it more susceptible to nucleophilic attack.[1][2]

The mechanism can be detailed in the following steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of acetaldehyde, increasing the electrophilicity of the carbonyl carbon.[2]

-

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a protonated hemiacetal.

-

Deprotonation: A base (e.g., the conjugate base of the acid catalyst or another molecule of ethylene glycol) removes a proton from the attacking hydroxyl group, yielding a neutral hemiacetal intermediate.

-

Protonation of a Hydroxyl Group: One of the hydroxyl groups of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

-

Intramolecular Cyclization and Elimination of Water: The lone pair of electrons on the other hydroxyl group attacks the carbon atom, leading to the formation of a five-membered ring and the elimination of a water molecule. This results in a protonated this compound.

-

Deprotonation and Catalyst Regeneration: A base removes the final proton, yielding the this compound product and regenerating the acid catalyst.[2]

Thermodynamic Considerations

The formation of this compound is a thermodynamically controlled process. The spontaneity and equilibrium position of the reaction are governed by the change in Gibbs free energy (ΔG).

Table 1: Thermodynamic Properties of Reactants and Product (at 298.15 K)

| Compound | State | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | S° (J/mol·K) |

| Acetaldehyde (CH₃CHO) | Gas | -192.2[3] | -127.6[3] | 160.2[3] |

| Ethylene Glycol (HOCH₂CH₂OH) | Liquid | -460[4] | Not available | 166.9[4] |

| This compound (C₄H₈O₂) | Liquid | -385.1 ± 2.2[5] | Not available | Not available |

| Water (H₂O) | Liquid | -285.83 | -237.1 | 69.91 |

Note: Thermodynamic data for all species in the same phase (e.g., liquid) is ideal for precise calculations but not fully available in the literature. The provided data allows for an estimation of the reaction's thermodynamic profile.

Data Presentation: A Comparative Analysis

The yield of this compound is highly dependent on the choice of acid catalyst and reaction conditions. While p-toluenesulfonic acid is a commonly used catalyst, other acids, including solid acid catalysts, have also been employed.

Table 2: Comparative Yields of this compound with Various Acid Catalysts

| Catalyst | Conditions | Yield (%) | Reference |

| p-Toluenesulfonic acid | Reflux in toluene (B28343) with Dean-Stark trap | High (>90% for generic aldehydes)[6] | [6] |

| Montmorillonite K10 | - | Good (effective for similar dioxolanes)[1] | [1] |

| Amberlyst-15 | - | Effective, easier to separate than soluble acids[7] | [7] |

| Iron(III) chloride hexahydrate / Sodium nitrite | UV-irradiation, 50°C, 24h | 67 | |

| Zirconium tetrachloride | Mild conditions | Effective | [1] |

Note: Direct comparative studies with standardized conditions are limited in the literature. The yields are reported as found in the respective sources and may not be directly comparable.

Experimental Protocols

A standard laboratory procedure for the synthesis of this compound involves the use of a Dean-Stark apparatus to remove water azeotropically.

Synthesis of this compound using p-Toluenesulfonic Acid

Materials:

-

Acetaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene (or another suitable azeotroping solvent like benzene)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up the round-bottom flask with the Dean-Stark apparatus and condenser.

-

To the flask, add ethylene glycol (1.0 equivalent), toluene, and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents).[1]

-

Begin heating the mixture to reflux with vigorous stirring.

-

Once at reflux, slowly add acetaldehyde (1.0-1.2 equivalents) to the reaction mixture.[1]

-

Continue to heat at reflux, collecting the water-toluene azeotrope in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is collected.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and remove the toluene by simple distillation or rotary evaporation.

-

Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 82-83 °C.

Mandatory Visualizations

Signaling Pathway of Acid-Catalyzed this compound Formation

Caption: Acid-catalyzed formation of this compound.

Experimental Workflow for this compound Synthesis

Caption: Experimental workflow for this compound synthesis.

Conclusion

The acid-catalyzed formation of this compound is a robust and widely employed reaction in organic synthesis. A thorough understanding of its mechanism, thermodynamics, and the practical aspects of the experimental setup is essential for its successful application. This guide has provided an in-depth overview of these core principles, supported by quantitative data and detailed protocols. The provided visualizations of the reaction mechanism and experimental workflow serve to further clarify these concepts. While a significant body of knowledge exists, further research into the kinetics of the forward reaction and direct comparative studies of various catalytic systems would be beneficial for the continued optimization of this important transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. Acetaldehyde_(data_page) [chemeurope.com]

- 3. Acetaldehyde - Wikipedia [en.wikipedia.org]

- 4. Ethylene glycol - Wikipedia [en.wikipedia.org]

- 5. Acetaldehyde (CAS 75-07-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. benchchem.com [benchchem.com]

- 7. brainly.com [brainly.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-methyl-1,3-dioxolane. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. The information presented includes tabulated quantitative data, detailed experimental protocols, and visualizations of the molecular structure and analytical workflow.

Introduction

This compound is a heterocyclic organic compound that serves as a common protecting group for aldehydes and ketones in organic synthesis. A thorough understanding of its spectral characteristics is crucial for reaction monitoring and product characterization. NMR spectroscopy is an indispensable tool for confirming the structure of this compound and for distinguishing it from related compounds. This guide presents a detailed analysis of its ¹H and ¹³C NMR spectra.

Molecular Structure and NMR Assignments

The structure of this compound consists of a five-membered dioxolane ring with a methyl group at the C2 position. The numbering of the atoms for NMR assignment purposes is as follows:

Caption: Structure and atom numbering of this compound.

Quantitative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

¹H NMR Spectral Data

| Protons | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |

| CH₃ | ~1.35 | Doublet (d) | ~5.0 |

| H2 | ~4.95 | Quartet (q) | ~5.0 |

| H4/H5 | ~3.90 - 4.05 | Multiplet (m) | - |

¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ) / ppm |

| CH₃ | ~21.0 |

| C4/C5 | ~65.0 |

| C2 | ~102.0 |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra is fundamental for accurate structural analysis. The following is a generalized experimental protocol for obtaining the NMR data of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

NMR Spectrometer Setup and Data Acquisition

¹H NMR Spectroscopy:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

-

Acquisition Parameters:

-

Number of scans: 8-16

-

Relaxation delay (d1): 1-5 seconds

-

Acquisition time: 2-4 seconds

-

Spectral width: 0-10 ppm

-

¹³C NMR Spectroscopy:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Number of scans: 128-1024 (or more, depending on concentration)

-

Relaxation delay (d1): 2 seconds

-

Acquisition time: 1-2 seconds

-

Spectral width: 0-150 ppm

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Identify the chemical shifts of all peaks in both spectra.

Visualizations

The following diagrams illustrate the relationships between the different nuclei in this compound and their corresponding NMR signals, as well as a typical workflow for NMR analysis.

Caption: Correlation of ¹H and ¹³C NMR signals to the structure of this compound.

Caption: Generalized experimental workflow for NMR-based structural analysis.

An In-depth Technical Guide to the IR Spectroscopy and Mass Spectrometry of 2-Methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy and mass spectrometry (MS) of 2-Methyl-1,3-dioxolane (CAS No. 497-26-7). This information is critical for the identification, characterization, and quality control of this compound in research, development, and manufacturing settings.

Introduction

This compound is a cyclic acetal (B89532) with the molecular formula C₄H₈O₂ and a molecular weight of 88.11 g/mol .[1][2][3] It is utilized as a solvent and as an intermediate in various chemical syntheses. Accurate analytical characterization is essential for its application, and IR spectroscopy and mass spectrometry are powerful tools for this purpose. This guide presents key spectral data, detailed experimental protocols, and visual representations of fragmentation pathways and experimental workflows.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorptions corresponding to its cyclic ether and acetal functionalities.

IR Spectral Data

The major infrared absorption peaks for this compound are summarized in the table below. These values are indicative and may vary slightly depending on the experimental conditions and the physical state of the sample (e.g., liquid, gas, or in solution).[4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2990-2880 | Strong | C-H stretching (alkane) |

| 1470-1450 | Medium | C-H bending (alkane) |

| 1240-1040 | Strong | C-O stretching (cyclic ether/acetal) |

| 950-850 | Medium-Strong | O-C-O stretching (acetal) |

Data compiled from various spectral databases.

Experimental Protocol for IR Spectroscopy (Neat Liquid)

This protocol describes the analysis of a pure liquid sample of this compound using a Fourier Transform Infrared (FTIR) spectrometer with salt plates.[6][7][8]

Materials:

-

This compound sample

-

FTIR spectrometer

-

Two polished salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Acetone (B3395972) (for cleaning)

-

Kimwipes

Procedure:

-

Plate Preparation: Ensure the salt plates are clean and dry. If necessary, clean them by gently wiping with a Kimwipe lightly moistened with acetone. Avoid excessive use of acetone as it can damage the plates.[6]

-

Sample Application: Place one to two drops of the neat this compound sample onto the center of one salt plate using a Pasteur pipette.[9]

-

Sandwich Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[6][8]

-

Spectrometer Setup: Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Background Collection: With the sample holder empty, collect a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum Acquisition: Place the sample holder with the prepared salt plates into the spectrometer and acquire the IR spectrum. The typical scanning range is 4000-400 cm⁻¹.[7]

-

Data Processing: Process the acquired spectrum to obtain a transmittance or absorbance plot. Label the significant peaks.

-

Cleaning: After analysis, disassemble the salt plates, clean them thoroughly with acetone, and return them to a desiccator for storage.[6]

Mass Spectrometry

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of volatile organic compounds like this compound, which typically leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule.[10][11][12]

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and several fragment ions. The most significant peaks are summarized below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 88 | ~5 | [C₄H₈O₂]⁺ (Molecular Ion) |

| 87 | ~50 | [M-H]⁺ |

| 73 | ~100 | [M-CH₃]⁺ |

| 45 | ~30 | [C₂H₅O]⁺ |

| 43 | ~80 | [C₂H₃O]⁺ |

Data compiled from the NIST Mass Spectrometry Data Center and other sources.[3]

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows predictable pathways, primarily involving the loss of a methyl group and subsequent ring cleavage.

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization.[13]

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Capillary GC column suitable for volatile organic compounds (e.g., DB-5ms)

-

Autosampler or manual injection syringe

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 5 minutes at 200 °C

-

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)[10]

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 35-200

-

Acquisition Mode: Full Scan

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).

-

Instrument Setup: Set the GC-MS parameters as described above.

-

Injection: Inject the prepared sample into the GC.

-

Data Acquisition: The GC will separate the components of the sample, and the MS will acquire mass spectra for the eluting compounds.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of this peak and compare it to a reference library (e.g., NIST) for confirmation.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using IR spectroscopy and GC-MS.

Caption: General workflow for the analysis of this compound.

Conclusion

This guide has provided a detailed technical overview of the IR and mass spectral analysis of this compound. The presented data, protocols, and diagrams serve as a valuable resource for researchers and professionals in ensuring the accurate identification and characterization of this compound. Adherence to established experimental procedures is crucial for obtaining reliable and reproducible results.

References

- 1. This compound | C4H8O2 | CID 10342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dioxolane, 2-methyl- [webbook.nist.gov]

- 3. 1,3-Dioxolane, 2-methyl- [webbook.nist.gov]

- 4. This compound | 497-26-7 [chemicalbook.com]

- 5. This compound 97 497-26-7 [sigmaaldrich.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. ursinus.edu [ursinus.edu]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to the Physical Properties and Chemical Stability of 2-Methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,3-dioxolane is a cyclic acetal (B89532) that finds significant application as a solvent and as a protective group for carbonyls in organic synthesis, particularly within the pharmaceutical industry. A thorough understanding of its physical properties and chemical stability is paramount for its effective and safe utilization in research and manufacturing. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and a discussion of its chemical stability under various conditions.

Physical Properties

The physical properties of this compound are critical for its application in various experimental and industrial settings. These properties dictate its behavior as a solvent, its handling requirements, and its purification methods. A summary of its key physical data is presented in Table 1.

| Property | Value |

| Molecular Formula | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid[2][3] |

| Odor | Ether-like |

| Boiling Point | 82-83 °C[4][5][6][7] |

| Melting Point | No data available |

| Density | 0.982 g/mL at 25 °C[4][5][6][7] |

| Refractive Index (n²⁰/D) | 1.398[4][5][6] |

| Solubility in Water | Completely miscible[4] |

| Vapor Pressure | 57.3 hPa at 20 °C[3] |

| Flash Point | -2 °C (closed cup)[3] |

Chemical Stability and Reactivity

The chemical stability of this compound is a crucial consideration for its storage, handling, and application in chemical reactions. It is a relatively stable compound under neutral and basic conditions but exhibits notable reactivity under acidic and thermal stress.

Acid-Catalyzed Hydrolysis

This compound is susceptible to acid-catalyzed hydrolysis, a reversible reaction that yields acetaldehyde (B116499) and ethylene (B1197577) glycol.[4] The rate of this hydrolysis is dependent on the pH of the environment, increasing as the pH decreases.[4] This property is fundamental to its use as a protecting group for carbonyls, as the dioxolane can be readily removed under acidic conditions to regenerate the original aldehyde or ketone.

The mechanism of acid-catalyzed hydrolysis involves the protonation of one of the oxygen atoms in the dioxolane ring, followed by ring-opening to form a carbocation intermediate. Nucleophilic attack by water then leads to the formation of a hemiacetal, which subsequently breaks down to release acetaldehyde and ethylene glycol.[4]

References

- 1. echemi.com [echemi.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. research.usfq.edu.ec [research.usfq.edu.ec]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetics and mechanisms of the thermal decomposition of this compound, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methyl-1,3-dioxolane as a Carbonyl Protecting Group: An In-depth Technical Guide

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the strategic protection and deprotection of functional groups is a cornerstone of success. The carbonyl group, with its inherent reactivity, often requires temporary masking to prevent undesired side reactions. Among the plethora of options, the 2-methyl-1,3-dioxolane group stands out as a robust and versatile choice for the protection of aldehydes and ketones. This technical guide provides a comprehensive overview of the this compound protecting group, detailing its formation, stability, and cleavage, supplemented with quantitative data, experimental protocols, and logical workflow diagrams to aid researchers, scientists, and drug development professionals in its effective application.

Introduction to Carbonyl Protection with this compound

The protection of a carbonyl group as a this compound involves its conversion into a cyclic acetal. This transformation is typically achieved through an acid-catalyzed reaction of the carbonyl compound with ethylene (B1197577) glycol.[1] The resulting this compound is stable under a wide range of conditions, particularly neutral to strongly basic environments, making it an invaluable tool in syntheses involving organometallic reagents, hydrides, and other nucleophiles.[1][2] The formation is a reversible process, and the equilibrium is driven towards the protected form by the removal of water, often accomplished through azeotropic distillation.[1]

Quantitative Data for Formation and Cleavage

The efficiency of the formation and cleavage of the this compound protecting group is a critical factor in its synthetic utility. The following tables summarize quantitative data for these reactions, providing a comparative perspective with other common carbonyl protecting groups.

Table 1: Comparative Conditions and Yields for Carbonyl Protection

| Protecting Group | Carbonyl Compound | Reagents and Conditions | Solvent | Time | Yield (%) |

| This compound | Methyl 5-oxohexanoate | Ethylene glycol, p-TsOH | Toluene | - | 94 |

| Dimethyl acetal | Various aldehydes/ketones | Methanol, Acid catalyst | Methanol | 1-24 h | 80-95 |

| 1,3-Dioxane | Various aldehydes/ketones | 1,3-Propanediol, p-TsOH | Toluene | 2-12 h | 85-98 |

| 1,3-Dithiane | Various aldehydes/ketones | 1,3-Propanedithiol, Lewis acid | CH2Cl2/CHCl3 | 1-5 h | 90-99 |

Table 2: Comparative Conditions for Deprotection of Carbonyl Protecting Groups

| Protecting Group | Reagents and Conditions | Solvent | Time | Yield (%) |

| This compound | Aqueous acid (e.g., HCl, H2SO4) | Acetone/THF/Water | 0.5-4 h | 85-98 |

| Dimethyl acetal | Aqueous acid (e.g., HCl, TFA) | Acetone/Water | 0.25-2 h | 80-95 |

| 1,3-Dioxane | Aqueous acid (e.g., HCl, Amberlyst-15) | Acetone/Water | 1-6 h | 85-97 |

| 1,3-Dithiane | HgCl2, CaCO3 or NCS, AgNO3 | Acetonitrile/Water | 0.5-3 h | 80-95 |

Stability Profile

A key advantage of the this compound protecting group is its stability across a range of pH values and in the presence of various reagents.

Table 3: pH Stability of this compound

| pH Range | Stability | Notes |

| < 4 | Labile | Susceptible to acid-catalyzed hydrolysis. The rate of hydrolysis increases as the pH decreases.[3][4] |

| 4 - 8 | Generally Stable | Relatively stable in neutral and slightly acidic or basic conditions.[3] |

| > 8 | Stable | Highly stable in basic and strongly basic media.[1][2] |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following are step-by-step protocols for the formation and cleavage of a this compound.

Protocol 1: Protection of a Ketone using this compound

This protocol describes a general procedure for the protection of a ketone using ethylene glycol and an acid catalyst with azeotropic removal of water.[5]

Materials:

-

Ketone (1.0 eq)

-

Ethylene glycol (1.2 - 2.0 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (0.01 - 0.05 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the ketone, toluene, and ethylene glycol.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected in the trap, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting ketone.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound derivative.

-

Purify the product by flash column chromatography or distillation if necessary.

Protocol 2: Deprotection of a this compound

This protocol outlines a standard acidic hydrolysis method for the removal of the this compound protecting group to regenerate the parent carbonyl compound.[2]

Materials:

-

This compound protected compound (1.0 eq)

-

Aqueous acid (e.g., 1-3 M HCl or H2SO4)

-

Organic solvent (e.g., acetone, THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the this compound protected compound in a suitable organic solvent (e.g., acetone, THF) in a round-bottom flask.

-

Add the aqueous acid solution to the mixture.

-

Stir the reaction at room temperature or gently heat if necessary. Monitor the progress of the reaction by TLC.

-

Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected carbonyl compound.

-

Purify the product by flash column chromatography, crystallization, or distillation as needed.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of chemical transformations is essential for understanding and planning synthetic routes. The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the use of this compound as a protecting group.

Conclusion

The this compound protecting group is a highly effective and reliable tool for the temporary masking of aldehydes and ketones in complex organic synthesis. Its ease of formation and cleavage, coupled with its stability under a broad range of synthetic conditions, makes it an indispensable asset for researchers and professionals in drug development and other areas of chemical science. The quantitative data, detailed protocols, and visual workflows provided in this guide are intended to facilitate its successful application in the laboratory, ultimately enabling the efficient and selective synthesis of target molecules.

References

A Technical Guide to the Photocatalytic Synthesis of 2-Methyl-1,3-dioxolane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis, enabling the selective transformation of other functional groups within a molecule. Among the various protecting groups, 2-methyl-1,3-dioxolane derivatives, formed from the reaction of ketones with ethylene (B1197577) glycol, offer a robust and reliable option. Traditional methods for the synthesis of these ketals often rely on harsh acidic conditions, which can be detrimental to sensitive substrates. In recent years, photocatalysis has emerged as a powerful, green, and mild alternative for a variety of organic transformations, including the formation of acetals and ketals.

This technical guide provides an in-depth exploration of the photocatalytic synthesis of this compound derivatives. It details the core methodologies, presents quantitative data for comparative analysis, and provides comprehensive experimental protocols. Furthermore, this guide illustrates the key reaction pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of the underlying principles. While the direct photocatalytic ketalization of ketones remains a challenge, a highly effective two-step approach involving the formation of a silyl (B83357) enol ether intermediate has been developed.

Core Principles and Methodologies

Direct photocatalytic acetalization of aldehydes has been successfully achieved using various photocatalysts, such as Eosin Y and thioxanthenone.[1][2] However, ketones have proven to be largely unreactive under similar conditions.[1] A breakthrough in the photocatalytic synthesis of ketals, including this compound derivatives, involves a two-step sequence:

-

Formation of a Silyl Enol Ether: The ketone is first converted to its corresponding silyl enol ether. This reaction is typically achieved by treating the ketone with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base. The choice of base and reaction conditions can allow for the selective formation of either the kinetic or thermodynamic silyl enol ether.[3]

-

Photocatalytic Ketalization of the Silyl Enol Ether: The purified silyl enol ether is then subjected to visible-light irradiation in the presence of a suitable photocatalyst and an alcohol or diol, such as ethylene glycol, to yield the desired this compound derivative. A notable advantage of this method is that it proceeds without the need for strong acids or photoacids.[4]

A key photocatalyst for this transformation is a biscyanolated perylene (B46583) bisimide, which acts as an electron-poor catalyst.[4] This method exhibits high functional group tolerance, making it suitable for complex molecules with acid-labile protecting groups.[4]

Experimental Protocols

Synthesis of Silyl Enol Ethers from Ketones

This protocol provides a general procedure for the synthesis of silyl enol ethers from enolizable ketones.

Materials:

-

Ketone (1.0 equiv)

-

Trimethylsilyl chloride (TMSCl, 1.2 equiv)

-

Triethylamine (B128534) (TEA, 2.4 equiv)

-

Sodium iodide (NaI, 1.2 equiv)

-

Acetonitrile (anhydrous)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add the ketone (1.0 equiv), trimethylsilyl chloride (1.2 equiv), and triethylamine (2.4 equiv).

-

Slowly add a solution of sodium iodide (1.2 equiv) in anhydrous acetonitrile.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain the desired silyl enol ether.

Photocatalytic Synthesis of this compound Derivatives from Silyl Enol Ethers

This protocol describes the photocatalytic conversion of silyl enol ethers to their corresponding dioxolane derivatives.

Materials:

-

Silyl enol ether (1.0 equiv)

-

Ethylene glycol (excess, can be used as solvent)

-

Biscyanolated perylene bisimide photocatalyst (e.g., 1-2 mol%)

-

Anhydrous solvent (if ethylene glycol is not used as the solvent, e.g., dichloromethane)

-

Visible light source (e.g., green LED, 525 nm)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a suitable reaction vessel (e.g., a Schlenk tube or a vial with a septum), dissolve the silyl enol ether (1.0 equiv) and the photocatalyst (1-2 mol%) in ethylene glycol. If necessary, use an anhydrous co-solvent.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Irradiate the mixture with a visible light source (e.g., green LED) at room temperature.

-

Stir the reaction and monitor its progress by TLC or GC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the this compound derivative.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of silyl enol ethers and their subsequent photocatalytic conversion to this compound derivatives.

Table 1: Synthesis of Silyl Enol Ethers from Ketones

| Ketone Substrate | Silylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |

| Acetophenone | TMSCl | TEA/NaI | Acetonitrile | 0.7 | >98 | |

| Cyclohexanone | TMSCl | LDA | THF | - | - | [3] |

| 2-Methylcyclohexanone | TMSCl | TEA | DMF | - | - (Thermodynamic) | [3] |

| 2-Methylcyclohexanone | TMSCl | LDA | DME | - | - (Kinetic) | [3] |

Table 2: Photocatalytic Synthesis of this compound Derivatives from Silyl Enol Ethers

| Silyl Enol Ether Substrate | Photocatalyst | Alcohol/Diol | Light Source | Time (h) | Yield (%) | Reference |

| 1-(trimethylsiloxy)cyclohexene | Perylene Bisimide | Ethylene Glycol | Green LED (525 nm) | 24 | 85 | [4] |

| 1-phenyl-1-(trimethylsiloxy)ethene | Perylene Bisimide | Methanol | Green LED (525 nm) | 16 | 92 | [4] |

| 2-(trimethylsiloxy)prop-1-ene | Perylene Bisimide | Ethylene Glycol | Green LED (525 nm) | 24 | 78 | [4] |

Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and the overall experimental workflow.

Caption: Overall two-step workflow for the synthesis.

Caption: Mechanism of silyl enol ether formation.

Caption: Photocatalytic cycle for ketal formation.

Conclusion

The photocatalytic synthesis of this compound derivatives via a silyl enol ether intermediate represents a significant advancement in synthetic methodology. This approach circumvents the need for harsh acidic conditions, offering a mild, green, and highly selective route to these important protected ketones. The use of visible light as a renewable energy source and the high functional group tolerance make this method particularly attractive for applications in the synthesis of complex and sensitive molecules, a common requirement in drug development and materials science. The detailed protocols and comparative data provided in this guide are intended to empower researchers to effectively implement this modern synthetic strategy in their work. Further research in this area may lead to the development of direct photocatalytic methods for the ketalization of ketones, which would further streamline this valuable transformation.

References

- 1. α-Alkylation of Ketones with Alkenes Enabled by Photoinduced Activation of Silyl Enol Ethers in the Presence of a Small Amount of Water [organic-chemistry.org]

- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

Gas-Phase Thermal Decomposition of 2-Methyl-1,3-dioxolane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the gas-phase thermal decomposition of 2-methyl-1,3-dioxolane, targeting researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the proposed reaction pathways.

Core Concepts and Reaction Kinetics

The thermal decomposition of this compound in the gas phase is a unimolecular process that has been investigated under various experimental conditions. Studies have shown that the reaction kinetics and dominant decomposition pathways are highly dependent on temperature. The primary products of this decomposition are acetaldehyde (B116499) and ethylene (B1197577) oxide, which may undergo further decomposition at higher temperatures.[1]

The reaction generally follows first-order kinetics and is understood to proceed through a stepwise mechanism.[2][3][4] At lower temperatures (approximately 732–763 K), the decomposition is suggested to occur via a concerted, nonsynchronous four-centered cyclic transition state.[2][3][4][5] More recent studies at higher temperatures (1050–1400 K) have identified multiple competing reaction channels, including radical formation pathways.[5][6]

Quantitative Kinetic Data

The following table summarizes the experimentally determined Arrhenius parameters for the unimolecular decomposition of this compound.

| Compound | Temperature Range (°C) | Pressure Range (Torr) | Arrhenius Equation (log k, s⁻¹) | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, s⁻¹) | Reference |

| This compound | 459–490 | 46–113 | (13.61 ± 0.12) - (242.1 ± 1.0) / (2.303RT) | 242.1 ± 1.0 | 10¹³.¹⁶ | [2][3][4] |

Proposed Reaction Mechanisms

Several mechanisms for the gas-phase thermal decomposition of this compound have been proposed, primarily differing based on the reaction temperature.

Low-Temperature Stepwise Mechanism

At temperatures ranging from 459-490 °C, the decomposition is suggested to proceed through a stepwise mechanism involving a diradical intermediate.[1] The rate-determining step is believed to be the formation of a concerted nonsynchronous four-centered cyclic transition state.[2][3][4]

References

- 1. benchchem.com [benchchem.com]

- 2. research.usfq.edu.ec [research.usfq.edu.ec]

- 3. Kinetics and mechanisms of the thermal decomposition of this compound, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DSpace [repository.kaust.edu.sa]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Low-Temperature Ozonation of 2-Methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the low-temperature ozonation of 2-Methyl-1,3-dioxolane, a reaction of significant interest in organic synthesis for the selective cleavage of acetals to esters. This document details the underlying reaction mechanism, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to facilitate understanding and application in a laboratory setting.

Introduction

The ozonolysis of acetals presents a valuable synthetic methodology for the mild and selective conversion of the acetal (B89532) functional group into an ester. Unlike the well-known ozonolysis of alkenes, which proceeds via the Criegee mechanism to yield carbonyl compounds, the reaction of ozone with acetals follows a distinct pathway. Low-temperature ozonation of this compound, a cyclic acetal, serves as a model system for this transformation, yielding 2-hydroxyethyl acetate (B1210297). This guide will delve into the specifics of this reaction, providing the necessary information for its successful implementation. Low-temperature ozonation of this compound has been reported in solvents such as acetone-d6, methyl acetate, and tert-butyl methyl ether[1].

Reaction Mechanism and Signaling Pathway

The ozonation of acetals does not proceed through the typical Criegee intermediate associated with alkene ozonolysis. Instead, the reaction is believed to involve the insertion of ozone into the C-H bond of the acetal, forming a highly unstable hydrotrioxide intermediate. This intermediate then readily decomposes to the corresponding ester and alcohol. In the case of this compound, the cyclic structure dictates the formation of a hydroxy ester.

The seminal work by Deslongchamps and Moreau established that the reactivity of acetals towards ozone is highly dependent on their conformation. For the reaction to occur, it is proposed that each oxygen atom of the acetal must have a lone pair of electrons oriented antiperiplanar to the C-H bond being cleaved. Cyclic acetals, such as this compound, readily adopt a conformation that facilitates this stereoelectronic requirement, leading to a significantly faster reaction rate compared to many acyclic acetals[2][3]. The reaction is assumed to proceed via the formation of a hydrotrioxide intermediate which then decomposes to the final product[2].

The signaling pathway for this reaction can be visualized as a direct transformation from the starting material, through a transient intermediate, to the final product.

Experimental Protocols

Materials:

-

This compound

-

Anhydrous solvent (e.g., ethyl acetate, methylene (B1212753) chloride)

-

Ozone (generated from an ozone generator)

-

Oxygen (as feed gas for the ozone generator)

-

Inert gas (e.g., nitrogen or argon) for purging

-

Dry ice/acetone or other suitable cooling bath

-

Standard laboratory glassware for low-temperature reactions

General Experimental Procedure:

-

Reaction Setup: A solution of this compound in a dry solvent (e.g., ethyl acetate) is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the liquid, and a gas outlet tube connected to a suitable trap (e.g., a potassium iodide solution to quench excess ozone).

-

Cooling: The reaction flask is cooled to a low temperature, typically -78 °C (dry ice/acetone bath) or -16 to -18 °C[4].

-

Ozonation: A stream of ozone in oxygen is bubbled through the cooled solution. The progress of the reaction can be monitored by the appearance of a blue color in the solution, indicating the presence of unreacted ozone, or by thin-layer chromatography (TLC).

-

Purging: Once the reaction is complete, the ozone supply is stopped, and an inert gas (nitrogen or argon) is bubbled through the solution to remove any excess ozone.

-

Work-up: The reaction mixture is allowed to warm to room temperature. The solvent is then removed under reduced pressure to yield the crude product, 2-hydroxyethyl acetate.

-

Purification and Analysis: The crude product can be purified by distillation or chromatography. The structure of the product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

The following diagram illustrates a typical experimental workflow for this process.

Quantitative Data

| Property | Value |

| Molecular Formula | C₄H₈O₃ |

| Molecular Weight | 104.10 g/mol |

| Boiling Point | 187-189 °C |

| Density | 1.105 g/cm³ |

Note: The data in the table is for the expected product, 2-hydroxyethyl acetate, and is sourced from general chemical databases.

Logical Relationships in Experimental Design

Successful execution of the low-temperature ozonation of this compound requires careful consideration of several experimental parameters. The logical relationships between these parameters and the reaction outcome are depicted in the following diagram.

Conclusion

The low-temperature ozonation of this compound provides an efficient and selective route to 2-hydroxyethyl acetate. The reaction proceeds through a non-Criegee mechanism involving a hydrotrioxide intermediate, with the stereoelectronic properties of the cyclic acetal facilitating a rapid conversion. While specific, modern, and detailed quantitative data for this exact transformation is sparse in the readily available literature, the foundational principles and general protocols for the ozonolysis of cyclic acetals provide a strong basis for the successful implementation of this reaction. This guide serves as a comprehensive resource for researchers looking to utilize this powerful synthetic tool. Further experimental investigation is warranted to establish a detailed quantitative profile for this specific reaction.

References

Methodological & Application

Application Notes and Protocols for the Protection of Ketones using 2-Methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), the selective protection and deprotection of functional groups is a cornerstone of achieving high yields and purity.[1] The carbonyl group of ketones, being susceptible to nucleophilic attack and reduction, often requires temporary masking to prevent undesired side reactions.[2] The formation of a 2-methyl-1,3-dioxolane by reacting a ketone with ethylene (B1197577) glycol provides a robust and versatile strategy for this purpose.[1][2] This cyclic ketal is stable under neutral to basic, nucleophilic, and reductive conditions, making it an invaluable tool for the synthetic chemist.[2]

The protection reaction is an acid-catalyzed equilibrium process, typically driven to completion by the removal of water.[2][3] Deprotection is readily achieved through acid-catalyzed hydrolysis, regenerating the parent ketone.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data for the effective utilization of this compound as a ketone protecting group.

Data Presentation

Table 1: Quantitative Data for the Protection of Ketones as 2-Methyl-1,3-dioxolanes

| Ketone Substrate | Reagents and Conditions | Solvent | Time | Yield (%) |

| Methyl 5-oxohexanoate | Ethylene glycol, p-TsOH | Toluene (B28343) | - | 94 |

| Cyclohexanone | Ethane-1,2-diol, CoCl₂/DH₂ | Benzene | 1 h | 59.5 |

| Ethyl acetoacetate | Ethane-1,2-diol, CoCl₂/DH₂ | - | 8 h | 96.7 |

| Various ketones | Ethylene glycol, SiO₂-SO₃H, Microwave | - | Minutes | High |

| Aldehydes/Ketones | Ethylene glycol, N-hydroxybenzenesulfonamide, Et₃N | CH₂Cl₂ | Minutes | 80-90 |

Table 2: Quantitative Data for the Deprotection of 1,3-Dioxolanes

| Substrate | Reagents and Conditions | Solvent | Time | Yield (%) |

| General Acetals/Ketals | Cerium(III) triflate (catalytic) | Wet Nitromethane | - | High |

| General Acetals/Ketals | Iodine (catalytic) | Acetone (B3395972) | Minutes | Excellent |

| 2-Phenyl-1,3-dioxolane | Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) (catalytic) | Water | 5 minutes | Quantitative |

| General Acetals/Ketals | Indium(III) trifluoromethanesulfonate (B1224126) (catalytic) | Acetone | - | Good to Excellent |

Experimental Protocols

Protocol 1: Protection of a Ketone using this compound

This protocol describes a general procedure for the acid-catalyzed protection of a ketone with ethylene glycol using a Dean-Stark apparatus for the azeotropic removal of water.[1][2]

Materials:

-

Ketone (1.0 eq)

-

Ethylene glycol (1.2 - 2.0 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.01 - 0.05 eq) or other suitable acid catalyst

-

Toluene or Benzene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add the ketone (1.0 eq), toluene (or benzene) to a suitable volume, and ethylene glycol (1.2 - 2.0 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.01 - 0.05 eq).

-

Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.

-

Continue refluxing until no more water is collected in the trap, indicating the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the acid catalyst by washing the reaction mixture with saturated aqueous sodium bicarbonate solution in a separatory funnel.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude protected ketone.

-

The product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Deprotection of a this compound Protected Ketone

This protocol outlines a general procedure for the acid-catalyzed hydrolysis of the this compound protecting group to regenerate the ketone.[1][2]

Materials:

-

This compound protected ketone (1.0 eq)

-

Acetone-water mixture (e.g., 4:1 v/v) or THF-water

-

Aqueous acid catalyst (e.g., 1 M HCl, 1 M H₂SO₄, or acetic acid)

-

Saturated aqueous sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the this compound derivative (1.0 eq) in a suitable solvent system such as an acetone-water mixture in a round-bottom flask.

-

Add a catalytic amount of the aqueous acid.

-

Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

If acetone was used as a co-solvent, remove it under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected ketone.

-

Purify the product by distillation, column chromatography, or recrystallization as needed.

Mandatory Visualizations

Caption: General workflow for the use of this compound as a protecting group.

Caption: Mechanism for the acid-catalyzed formation of a this compound.

Caption: Mechanism for the acid-catalyzed deprotection of a this compound.

Caption: Logical relationship of the reversible ketone protection strategy.

References

Application Notes and Protocols: Deprotection of 2-Methyl-1,3-dioxolane Protecting Group

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-methyl-1,3-dioxolane group is a robust and widely utilized protecting group for aldehydes and ketones, particularly methyl ketones, in multi-step organic synthesis. Its stability under neutral to strongly basic, nucleophilic, and reductive conditions makes it invaluable for transformations involving organometallic reagents, hydrides, and other nucleophiles.[1][2] The removal of this protecting group, or deprotection, is a critical step to unmask the carbonyl functionality at the desired stage of a synthetic sequence. This document provides detailed protocols and comparative data for various deprotection methodologies.

The most common method for the deprotection of 2-methyl-1,3-dioxolanes is acid-catalyzed hydrolysis.[2] The selection of the acid catalyst and reaction conditions can be tailored to the specific substrate, especially concerning the presence of other acid-sensitive functional groups.[3] Additionally, a range of milder, neutral conditions employing Lewis acids or other catalysts has been developed for highly sensitive substrates.[4]

Data Presentation: Deprotection Conditions

The efficiency of this compound deprotection is contingent on the substrate, reagents, and reaction conditions. Below is a summary of various conditions reported for the cleavage of 1,3-dioxolanes, which are generally applicable to their 2-methyl counterparts.

Table 1: Acid-Catalyzed Deprotection Conditions

| Protected Substrate Example | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |

| 2-Phenyl-1,3-dioxolane | Aqueous HCl (1 M) | Acetone/Water | Completion by TLC | High (not specified) | [3] |

| General Dioxolanes | Aqueous Acetic Acid (AcOH) | THF/Water | Varies | High | [2] |

| General Dioxolanes | Sulfuric Acid (cat.) on Silica Gel | Dichloromethane (B109758) | Varies | High | [5] |

| General Dioxolanes | p-Toluenesulfonic acid (p-TsOH) | Acetone/Water | Varies | High | [2] |

Table 2: Neutral and Mild Deprotection Conditions

| Protected Substrate Example | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |

| 2-Phenyl-1,3-dioxolane | NaBArF₄ (cat.), 30 °C | Water | 5 min | Quantitative | [4][6] |

| General Acetals/Ketals | Er(OTf)₃ (cat.), RT | Wet Nitromethane (B149229) | Varies | High | [4][6] |

| General Acetals/Ketals | Ce(OTf)₃ (cat.), RT | Wet Nitromethane | Varies | High | [4] |

| General Acetals/Ketals | In(OTf)₃ (cat.), RT or MW | Acetone | Varies | Good to Excellent | [7] |

| General Acetals/Ketals | Iodine (I₂) (cat.) | Dichloromethane | Minutes | Excellent | [4] |

Experimental Protocols

Protocol 1: General Acid-Catalyzed Hydrolysis

This protocol describes a standard method for the deprotection of a this compound using aqueous acid.

Materials:

-

This compound protected compound (1.0 eq)

-

Acetone

-

Water

-

Aqueous Hydrochloric Acid (1 M) or Acetic Acid (e.g., 80%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297) or other suitable organic solvent

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator

Procedure:

-

Dissolve the this compound derivative (1.0 eq) in a suitable solvent mixture, such as acetone-water (e.g., 4:1 v/v), in a round-bottom flask.[2][3]

-

Add a catalytic amount of an aqueous acid (e.g., 1 M HCl or aqueous acetic acid) to the mixture.[2]

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography/Mass Spectrometry (GC/MS). Gentle heating may be applied to accelerate the reaction if necessary.[2]

-

Upon completion, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution dropwise until effervescence ceases.[3]

-

Remove the organic solvent (e.g., acetone) under reduced pressure using a rotary evaporator.[3]

-

Extract the resulting aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude deprotected carbonyl compound.

-

Purify the product by flash column chromatography, distillation, or recrystallization as required.

Protocol 2: Deprotection under Mild Lewis Acid Conditions

This protocol is suitable for substrates containing acid-sensitive functional groups.

Materials:

-

This compound protected compound (1.0 eq)

-

Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) (catalytic amount, e.g., 1-5 mol%)

-

Wet nitromethane (containing ~2% water)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator

Procedure:

-

Dissolve the this compound derivative (1.0 eq) in wet nitromethane in a round-bottom flask.

-

Add a catalytic amount of Er(OTf)₃ to the solution.[4]

-

Stir the mixture at room temperature and monitor the reaction progress by TLC.[4]

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-